molecular formula C26H36Cl2N8O B607580 G1T38 dihydrochloride CAS No. 2097938-59-3

G1T38 dihydrochloride

カタログ番号: B607580
CAS番号: 2097938-59-3
分子量: 547.5 g/mol
InChIキー: IUIVDLVJNPANBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

G1T38 二塩酸塩は、レロシクリブとしても知られており、サイクリン依存性キナーゼ 4 および 6 (CDK4/6) の強力かつ選択的な阻害剤です。これらのキナーゼは、細胞周期調節、特に G1 期から S 期への移行において重要な役割を果たしています。 CDK4/6 を阻害することで、G1T38 二塩酸塩は癌細胞の増殖を効果的に阻止することができ、癌治療のための有望な候補となっています .

準備方法

合成経路と反応条件

G1T38 二塩酸塩の合成は、市販の出発物質から始まる複数のステップで構成されます反応条件には、通常、有機溶媒、触媒、および制御された温度の使用が含まれ、高収率と高純度が保証されます .

工業生産方法

G1T38 二塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。これには、収率を最大化し、不純物を最小限に抑えるために反応条件を最適化することが含まれます。プロセスは、温度、圧力、反応時間を正確に制御した大型反応器で行われます。 結晶化やクロマトグラフィーなどの精製ステップが採用され、最終生成物を純粋な形で得ることができます .

化学反応の分析

反応の種類

G1T38 二塩酸塩は、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒が含まれます。 反応は、通常、特定の温度や pH レベルなどの制御された条件下で行われ、所望の結果が得られるようにします .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応ではヒドロキシル化誘導体が生成される場合があり、還元反応では脱酸素化された化合物が生成される場合があります .

科学的研究の応用

Oncology

G1T38 has shown significant efficacy in preclinical models of various cancers:

  • Breast Cancer : In a study involving estrogen receptor-positive (ER+) breast cancer xenografts, G1T38 demonstrated equivalent or improved tumor efficacy compared to palbociclib, the first-in-class CDK4/6 inhibitor. The compound was able to maintain therapeutic levels within the tumor while minimizing systemic exposure, thus reducing adverse effects on bone marrow .
  • Melanoma and Leukemia : G1T38 also inhibited cell proliferation in melanoma and leukemia cell lines, indicating its broad applicability across different cancer types .

Combination Therapies

G1T38 is being investigated for use in combination with other therapies:

  • Faslodex (Fulvestrant) : A Phase 1b clinical trial reported that the combination of G1T38 with Faslodex was well tolerated, with no serious adverse events linked to the treatment. This combination aims to enhance therapeutic outcomes while managing side effects associated with CDK4/6 inhibition .

Pharmacokinetics and Pharmacodynamics

G1T38's pharmacokinetic profile allows for continuous dosing without the need for treatment holidays that are often required with other CDK inhibitors due to neutropenia. In studies involving beagle dogs, continuous administration for up to 28 days did not result in severe bone marrow suppression .

Table 1: Biochemical Activity of G1T38

KinaseIC50 (μM)
CDK4/Cyclin D10.001
CDK6/Cyclin D30.002
CDK9/Cyclin T0.028
CDK5/p350.832
CDK2/Cyclin A1.5
CDK1/Cyclin B12.4
CDK7/Cyclin H/Mat12.4
CDK2/Cyclin E3.6

This table summarizes the biochemical profiling of G1T38 against various cyclin-dependent kinases, underscoring its selectivity for CDK4 and CDK6 over others .

Case Study 1: Efficacy in ER+ Breast Cancer

In a preclinical study involving xenograft models of ER+ breast cancer, G1T38 was administered at varying doses. The results indicated that G1T38 effectively reduced tumor volume while maintaining lower levels of neutrophil suppression compared to palbociclib . This study highlights the potential of G1T38 as a safer alternative for long-term treatment strategies.

Case Study 2: Continuous Dosing Trials

A clinical trial assessing the safety and tolerability of G1T38 in combination with Faslodex revealed that patients could tolerate continuous dosing without significant adverse effects on blood cell counts. This finding supports the hypothesis that G1T38 could revolutionize treatment regimens for patients requiring prolonged therapy .

作用機序

G1T38 二塩酸塩は、細胞周期の主要な調節因子である CDK4/6 を選択的に阻害することにより、その効果を発揮します。これらのキナーゼに結合することで、サイクリン D との相互作用を阻害し、網膜芽細胞腫タンパク質 (RB) のリン酸化をブロックします。これにより、細胞周期は G1 期で停止し、細胞増殖が阻害されます。 p16INK4a/サイクリン D/CDK4/6/RB 経路などの分子標的および経路が関与しています .

類似の化合物との比較

類似の化合物

独自性

G1T38 二塩酸塩は、他の CDK4/6 阻害剤の一般的な副作用である重度の好中球減少症を引き起こすことなく、連続的に投与できる点が特徴です。 これにより、CDK4/6 の持続的な阻害が可能になり、治療効果が向上する可能性があります .

類似化合物との比較

Similar Compounds

Uniqueness

G1T38 dihydrochloride is unique in its ability to be administered continuously without causing severe neutropenia, a common side effect of other CDK4/6 inhibitors. This allows for sustained inhibition of CDK4/6 and potentially improved therapeutic outcomes .

生物活性

G1T38 dihydrochloride is a novel, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle. This compound has shown promise in preclinical studies for its efficacy against various CDK4/6-dependent tumors, particularly in breast cancer. This article details the biological activity of G1T38, including its pharmacokinetics, mechanism of action, and results from various studies.

G1T38 functions primarily by inhibiting CDK4 and CDK6, leading to a precise G1 phase arrest in the cell cycle. This arrest is associated with decreased phosphorylation of the retinoblastoma protein (RB), which is crucial for cell cycle progression. The selectivity of G1T38 for CDK4/6 over other kinases is significant, as it minimizes off-target effects that can lead to adverse effects such as myelosuppression.

Table 1: In Vitro Biochemical Activity of G1T38

KinaseIC50 (μM)
CDK4/Cyclin D10.001
CDK6/Cyclin D30.002
CDK9/Cyclin T0.028
CDK5/p350.832
CDK2/Cyclin A1.5
CDK1/Cyclin B12.4
CDK7/Cyclin H/Mat12.4
CDK2/Cyclin E3.6

This table demonstrates the potency of G1T38 against various cyclin-dependent kinases, highlighting its selectivity for CDK4 and CDK6 compared to others.

In Vitro Studies

In vitro studies have shown that G1T38 effectively induces G1 arrest in CDK4/6-dependent cell lines while having minimal impact on CDK4/6-independent lines. For instance, treatment with G1T38 resulted in an approximately 80% decrease in RB phosphorylation at concentrations below 300 nM , demonstrating its efficacy in inhibiting cell proliferation in sensitive tumor types such as breast cancer and melanoma .

Furthermore, G1T38 exhibited a dose-dependent increase in G1 phase cells in treated populations, confirming its role in cell cycle regulation without inducing cytotoxicity at effective concentrations .

In Vivo Studies

In vivo experiments using mouse models have indicated that G1T38 not only reduces tumor volume significantly but also shows improved pharmacokinetic properties compared to palbociclib, another well-known CDK4/6 inhibitor. For example:

  • Tumor Regression : Mice treated with G1T38 showed a 38% reduction in tumor volume after 21 days compared to vehicle controls which experienced a 577% increase .
  • Neutropenia Reduction : Unlike palbociclib, which often leads to severe neutropenia requiring treatment breaks, G1T38's unique pharmacokinetics allowed for continuous dosing without significant myelosuppression .

Clinical Trials

G1T38 has entered clinical trials for evaluating its safety and efficacy in patients with ER+ breast cancer. The ongoing Phase 1b/2a trial (NCT02983071) is assessing G1T38 in combination with other therapies like fulvestrant . Preliminary results indicate that G1T38 maintains its efficacy while minimizing adverse effects commonly associated with other treatments.

Summary of Findings

This compound has demonstrated:

  • High Selectivity : Potent inhibition of CDK4/6 with minimal off-target effects.
  • Effective Cell Cycle Arrest : Induces robust G1 phase arrest in sensitive tumor cells.
  • Improved Pharmacokinetics : Allows for continuous dosing without severe myelosuppression.
  • Promising Preclinical Efficacy : Significant tumor regression observed in animal models.

特性

IUPAC Name

4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O.2ClH/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25;;/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIVDLVJNPANBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36Cl2N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097938-59-3
Record name G1T38 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097938593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name G1T38 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z16QQQ3HA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
G1T38 dihydrochloride
Reactant of Route 2
Reactant of Route 2
G1T38 dihydrochloride
Reactant of Route 3
Reactant of Route 3
G1T38 dihydrochloride
Reactant of Route 4
Reactant of Route 4
G1T38 dihydrochloride
Reactant of Route 5
Reactant of Route 5
G1T38 dihydrochloride
Reactant of Route 6
Reactant of Route 6
G1T38 dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。